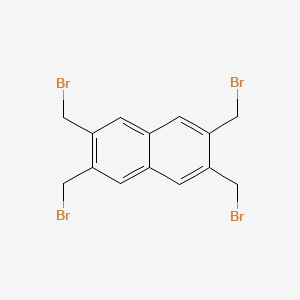
2,3,6,7-Tetrakis(bromomethyl)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,6,7-Tetrakis(bromomethyl)naphthalene is an organic compound with the molecular formula C14H12Br4. It is a derivative of naphthalene, where four bromomethyl groups are attached to the 2, 3, 6, and 7 positions of the naphthalene ring. This compound is known for its unique structural properties and its applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Tetrakis(bromomethyl)naphthalene typically involves the bromination of 2,3,6,7-tetramethylnaphthalene. The reaction is carried out using bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform, under controlled temperature conditions. The reaction proceeds via a free radical mechanism, leading to the substitution of methyl groups with bromomethyl groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
2,3,6,7-Tetrakis(bromomethyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding naphthalene derivatives with different oxidation states.
Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of methyl groups or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthalene derivatives, while oxidation and reduction reactions can produce different oxidation states or reduced forms of the compound.
科学的研究の応用
2,3,6,7-Tetrakis(bromomethyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including cyclophanes and molecular capsules.
Biology: The compound is studied for its potential interactions with biological molecules and its role in the design of bioactive compounds.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of 2,3,6,7-Tetrakis(bromomethyl)naphthalene involves its ability to undergo various chemical reactions, leading to the formation of different products. The bromomethyl groups play a crucial role in these reactions, acting as reactive sites for nucleophilic substitution, oxidation, and reduction. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
類似化合物との比較
2,3,6,7-Tetrakis(bromomethyl)naphthalene can be compared with other similar compounds, such as:
2,3,6,7-Tetramethylnaphthalene: The precursor compound used in its synthesis.
2,3,6,7-Tetrakis(chloromethyl)naphthalene: A similar compound with chloromethyl groups instead of bromomethyl groups.
2,3,6,7-Tetrakis(iodomethyl)naphthalene: Another analogous compound with iodomethyl groups.
The uniqueness of this compound lies in its specific reactivity and the types of products it can form, which are distinct from those of its analogs.
特性
CAS番号 |
88903-14-4 |
|---|---|
分子式 |
C14H12Br4 |
分子量 |
499.9 g/mol |
IUPAC名 |
2,3,6,7-tetrakis(bromomethyl)naphthalene |
InChI |
InChI=1S/C14H12Br4/c15-5-11-1-9-2-13(7-17)14(8-18)4-10(9)3-12(11)6-16/h1-4H,5-8H2 |
InChIキー |
PUMPSEORLQUFCE-UHFFFAOYSA-N |
正規SMILES |
C1=C2C=C(C(=CC2=CC(=C1CBr)CBr)CBr)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


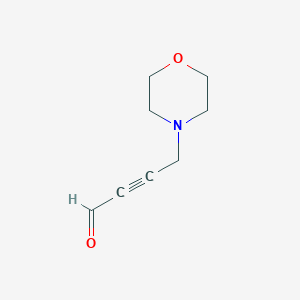
![4'-(Oct-1-yn-1-yl)-[1,1'-biphenyl]-4-ol](/img/structure/B14133227.png)
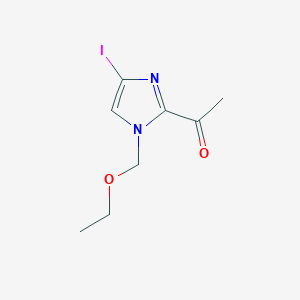
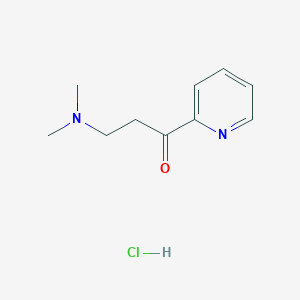
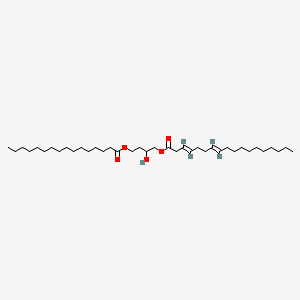
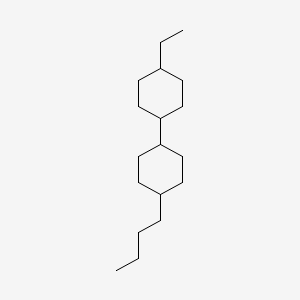
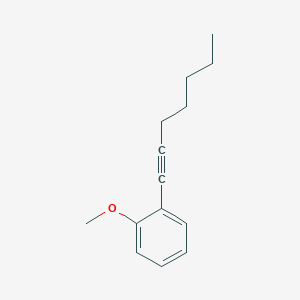
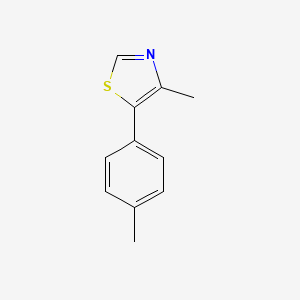

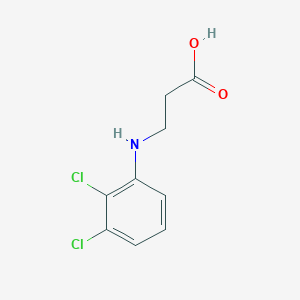
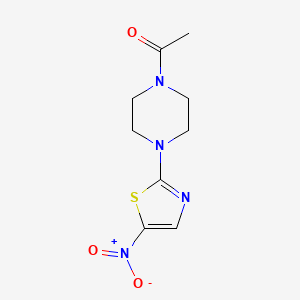
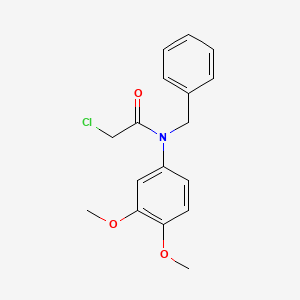
![N-(3-nitrobenzyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14133290.png)
![Methyl 4-(((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)methyl)benzoate](/img/structure/B14133301.png)
